N-(3-Pyridyl)indomethacin Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Pyridyl)indomethacin Amide (PIA) is a novel non-steroidal anti-inflammatory drug (NSAID) derived from the indomethacin molecule. It is a derivative of indomethacin, a prescription NSAID used to treat inflammation and pain caused by arthritis, gout, and other conditions. PIA has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and is a potent inhibitor of the enzyme, making it a promising alternative to other NSAIDs. PIA has been studied for its potential to treat a variety of conditions and diseases, including cancer, inflammation, and pain.

Applications De Recherche Scientifique

Inhibition of COX-2 Enzyme

N-3PyIA is a potent and selective reversible inhibitor of the COX-2 enzyme. It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . This makes it a valuable compound for research into anti-inflammatory drugs, as COX-2 is involved in the production of pro-inflammatory prostaglandins.

Anti-inflammatory Research

Due to its COX-2 inhibition properties, N-3PyIA is used in anti-inflammatory research. It helps in understanding the role of COX-2 in inflammatory diseases and the development of COX-2 selective inhibitors, which can potentially lead to treatments with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Cancer Research

COX-2 plays a significant role in tumorigenesis, and its inhibition by compounds like N-3PyIA is of interest in cancer research. By studying its effects on COX-2, researchers can explore potential therapeutic strategies for cancer prevention and treatment .

Neurological Studies

The compound’s ability to inhibit COX-2 also makes it relevant in neurological studies, particularly in the context of neuroinflammation and neurodegenerative diseases. It can be used to investigate the role of COX-2 in the central nervous system and its implications in conditions like Alzheimer’s disease .

Pain Management Research

N-3PyIA’s COX-2 inhibition suggests its utility in pain management research. It can contribute to the understanding of pain pathways and the development of new analgesics that target COX-2, offering potential alternatives to opioids .

Cardiovascular Studies

Since COX-2 inhibitors affect prostaglandin biosynthesis, N-3PyIA can be used in cardiovascular studies to explore the role of COX-2 in blood clotting and vascular functions. This could lead to insights into the prevention and treatment of cardiovascular diseases .

Propriétés

Numéro CAS |

261755-29-4 |

|---|---|

Nom du produit |

N-(3-Pyridyl)indomethacin Amide |

Formule moléculaire |

C₂₄H₂₀ClN ₃O₃ |

Poids moléculaire |

433.89 |

Synonymes |

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

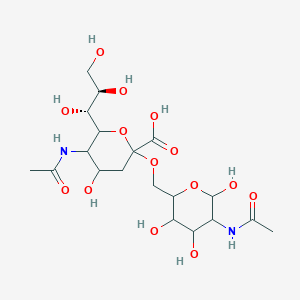

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)